molecular formula C11H23NO4 B6249220 tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate CAS No. 1312905-31-9

tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate

Cat. No.: B6249220
CAS No.: 1312905-31-9
M. Wt: 233.3
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Description

tert-Butyl N-[3-(3-hydroxypropoxy)propyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a hydroxypropoxypropyl chain. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-hydroxypropoxy)propylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the carbamate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[3-(3-hydroxypropoxy)propyl]carbamate can undergo oxidation reactions, particularly at the hydroxypropoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the carbamate group, leading to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxypropoxy group, where nucleophiles such as halides can replace the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step organic syntheses.

Biology

In biological research, this compound is used in the synthesis of bioactive molecules. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors and other biologically active compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, improving its bioavailability and reducing side effects.

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable linkages makes it valuable in the synthesis of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(4-hydroxybutyl)carbamate

Uniqueness

tert-Butyl N-[3-(3-hydroxypropoxy)propyl]carbamate is unique due to its hydroxypropoxypropyl chain, which provides additional functional groups for further chemical modifications. This makes it more versatile in synthetic applications compared to similar compounds with shorter or less functionalized chains.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

1312905-31-9

Molecular Formula

C11H23NO4

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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